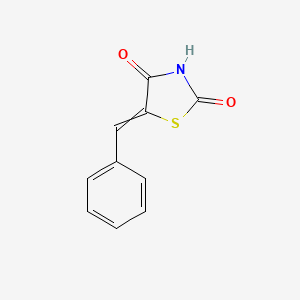
Benzylidene thiazolidinedione
Cat. No. B3132808
Key on ui cas rn:
3774-99-0
M. Wt: 205.23 g/mol
InChI Key: SGIZECXZFLAGBW-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07192967B1
Procedure details


13.6 ml (135.0 mmol) benzaldehyde, 23.7 g (202.5 mmol) 2,4-thiazolidindione and 2.7 ml (27.0 mmol) piperidine are stirred in 400 ml ethanol under reflux for 13 hours. The resulting precipitate is filtered off and dried: Yield 17.1 g (61%).



Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:9]1[CH2:13][C:12](=[O:14])[NH:11][C:10]1=[O:15].N1CCCCC1>C(O)C>[CH:1](=[C:13]1[S:9][C:10](=[O:15])[NH:11][C:12]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
23.7 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(NC(C1)=O)=O
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 13 hours
|
|
Duration
|
13 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
5-benzyliden-thiazolidin-2,4-dione
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)=C1C(NC(S1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

